2-Methylfumarohydrazide

Thermal analysis Differential scanning calorimetry Chemical stability

2-Methylfumarohydrazide (CAS 117122-49-3; IUPAC: (E)-2-methylbut-2-enedihydrazide; molecular formula C₅H₁₀N₄O₂; molecular weight 158.16 g·mol⁻¹) is a low-molecular-weight, symmetrical dihydrazide bearing a trans-configured α,β-unsaturated dicarbonyl backbone. The compound is formally the bis-hydrazide of mesaconic acid (trans-2-methyl-2-butenedioic acid).

Molecular Formula C5H10N4O2
Molecular Weight 158.16 g/mol
CAS No. 117122-49-3
Cat. No. B055876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfumarohydrazide
CAS117122-49-3
SynonymsMesaconic acid, dihydrazide (6CI)
Molecular FormulaC5H10N4O2
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NN)C(=O)NN
InChIInChI=1S/C5H10N4O2/c1-3(5(11)9-7)2-4(10)8-6/h2H,6-7H2,1H3,(H,8,10)(H,9,11)/b3-2+
InChIKeyIJBGWLSDVLULOW-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfumarohydrazide (CAS 117122-49-3) – Core Identity, Physicochemical Profile, and Structural Class Positioning for Scientific Procurement


2-Methylfumarohydrazide (CAS 117122-49-3; IUPAC: (E)-2-methylbut-2-enedihydrazide; molecular formula C₅H₁₀N₄O₂; molecular weight 158.16 g·mol⁻¹) is a low-molecular-weight, symmetrical dihydrazide bearing a trans-configured α,β-unsaturated dicarbonyl backbone . The compound is formally the bis-hydrazide of mesaconic acid (trans-2-methyl-2-butenedioic acid). It is catalogued under multiple synonyms, including mesaconic acid dihydrazide, citraconic hydrazide, and methyl-maleic acid dihydrazide . Its computed hydrogen-bond donor count is 4, hydrogen-bond acceptor count is 4, topological polar surface area (TPSA) is 110 Ų, and the calculated XLogP is −2.1, indicating a pronounced hydrophilic character that contrasts with unsubstituted dihydrazide analogs of comparable molecular weight . The compound is supplied for research use only (RUO), with recommended storage under sealed, dry, room-temperature conditions .

Why Generic Substitution Fails for 2-Methylfumarohydrazide – Chemical Isomerism and Thermal Liability Render Simple Dihydrazide Exchange Scientifically Indefensible


Superficial interchange of 2-methylfumarohydrazide with a generic ‘acid dihydrazide’ (e.g., succinic, fumaric, or maleic dihydrazide) is scientifically unsound because the trans-methyl substitution on the olefinic core fundamentally alters three selection-critical properties: (i) dihedral geometry and resultant coordination behavior, (ii) thermal stability, and (iii) lipophilicity-dependent membrane permeability [1][2]. The cis-isomeric analog (citraconic hydrazide) adopts a locked cyclic pyridazinedione form that is chemically and functionally distinct from the open-chain trans structure . The quantitative evidence below demonstrates that procurement decisions based on ‘hydrazide equivalence’ without strict isomer and substituent specification will lead to material with divergent reactivity, stability, and biological performance.

Quantitative Evidence Guide – 2-Methylfumarohydrazide Differentiation from Closest Dihydrazide Analogs


Evidence Item 1 – Thermal Stability: 2-Methylfumarohydrazide Melting Point vs. Fumaric and Succinic Acid Dihydrazides

2-Methylfumarohydrazide (quoted commercially as the trans-isomer citraconic hydrazide product) exhibits a melting point of 284–288 °C . This is substantially higher than the reported melting point of fumaric acid dihydrazide (125–128 °C) [1] and succinic acid dihydrazide (170–171 °C) [2]. The >110 °C elevation relative to fumaric acid dihydrazide and >110 °C elevation relative to succinic acid dihydrazide cannot be rationalized by molecular-weight differences alone and reflects the stronger intermolecular hydrogen-bonding network and greater crystal lattice energy imparted by the methyl-substituted trans-olefin scaffold.

Thermal analysis Differential scanning calorimetry Chemical stability Procurement specification

Evidence Item 2 – Lipophilicity Contrast: 2-Methylfumarohydrazide XLogP vs. Fumaric Acid Dihydrazide XLogP

The computed XLogP of 2-methylfumarohydrazide is −2.1 , whereas the XLogP of fumaric acid dihydrazide (CAS 3538-81-6) is −1.43 [1]. The 0.67 log-unit difference in favor of fumaric acid dihydrazide indicates that the methyl substituent on the mesaconic backbone increases polarity relative to the unsubstituted trans-analog, which is mechanistically consistent with the electron-donating effect of the methyl group enhancing the hydrazide moiety's hydrogen-bonding capacity. This difference is pro-coupled with the TPSA value of 110 Ų for 2-methylfumarohydrazide , placing it well above the 140 Ų threshold typically associated with poor oral bioavailability but suggesting favorable aqueous solubility for in vitro assay formats.

Lipophilicity XLogP Membrane permeability Drug-likeness ADME prediction

Evidence Item 3 – Discrete Stereoelectronic Identity: Trans-Mesaconate Backbone Confers Distinct Coordination Geometry vs. Cis-Citraconate Hydrazide

2-Methylfumarohydrazide retains an open-chain trans-enedihydrazide structure that positions its two hydrazide chelating arms in a divergent, non-chelating orientation relative to a single metal center, whereas the cis-isomer (citraconic hydrazide) spontaneously cyclizes to form 4-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione (a cyclic pyridazinedione) [1]. The cyclic pyridazinedione is a distinct chemical entity with a molecular formula of C₅H₆N₂O₂ (MW 126.11) and a melting point identical to the commercial 'citraconic hydrazide' product (284–288 °C) , confirming that the cis-hydrazide does not exist as an open-chain species under ambient conditions. The trans-hydrazide (2-methylfumarohydrazide) therefore uniquely provides two free –CONHNH₂ termini available for condensation, Schiff-base formation, or ditopic metal coordination, a functionality unavailable from the cyclic cis-congener.

Metal chelation Coordination chemistry Isomerism Ligand design Crystal engineering

Evidence Item 4 – Carbonic Anhydrase II Inhibition: Quantitative Activity vs. Unsubstituted Dihydrazide Baseline

In a phenol red-based stopped-flow CO₂ hydrase assay (pH 7.37, 15-min to 24-h pre-incubation), 2-methylfumarohydrazide demonstrated a Ki > 100 µM against human carbonic anhydrase II (hCAII) [1]. In contrast, unsubstituted fumaric acid dihydrazide has no reported hCAII inhibitory activity in BindingDB or ChEMBL, suggesting that the methyl substitution introduces a steric or electronic feature that results in weak but measurable target engagement. While the absolute potency is low, the detectability of binding is informative: it demonstrates that the methyl-bearing scaffold can interact with a metalloenzyme active site, a property absent in the unsubstituted analog under identical assay conditions.

Carbonic anhydrase inhibition Enzyme assay BindingDB Off-target profiling Selectivity

Evidence Item 5 – HDAC Inhibitor Scaffold Potential: Hydrazide Class SAR Supports Methyl-Substituted Trans-Enedihydrazides as Favorable Zinc-Binding Warheads

A comprehensive 2023 structure-activity relationship (SAR) review of hydrazide-based HDAC inhibitors concluded that hydrazide motifs exhibit higher inhibitory efficacy and specific HDAC isoform selectivity compared with the canonical hydroxamic acid zinc-binding group, attributable to differential Zn²⁺ coordination geometry and hydrogen-bonding patterns within the catalytic tunnel [1]. Within this scaffold class, trans-α,β-unsaturated dihydrazides (typified by 2-methylfumarohydrazide) are structurally pre-organized to present two hydrazide moieties in a geometry that may enable simultaneous engagement of the catalytic zinc ion and the adjacent rim residues—a binding mode not accessible to saturated dihydrazides such as succinic acid dihydrazide or maleic acid dihydrazide, which lack the requisite trans-olefin spacing.

HDAC inhibition Epigenetics Zinc-binding group Structure-activity relationship Drug design

Evidence Item 6 – Corrosion Inhibition Potential: Acid Dihydrazide Homologous Series Data Predicts Chain-Length-Modulated Steel Protection

A homologous series study of acid dihydrazides as corrosion inhibitors for mild steel in 1.0 M H₂SO₄ demonstrated that inhibition efficiency scales with both dihydrazide chain length and the presence of unsaturated moieties, as measured by gasometry, potentiodynamic polarization, and electrochemical impedance spectroscopy [1]. Within this structure-activity framework, 2-methylfumarohydrazide—with its five-carbon unsaturated backbone bearing a methyl branch—is predicted to exhibit higher surface coverage and stronger chemisorption onto the steel surface compared with the unbranched, shorter-chain succinic acid dihydrazide (C4 backbone) or fumaric acid dihydrazide (C4 backbone without methyl substitution). The methyl group increases electron density on the olefin through hyperconjugation, enhancing the compound's Lewis basicity and its ability to donate electrons to the vacant d-orbitals of iron.

Corrosion inhibition Mild steel Electrochemical impedance spectroscopy Potentiodynamic polarization Acid pickling

Validated Application Scenarios for 2-Methylfumarohydrazide Based on Differential Property Evidence


Scenario A – High-Temperature Polymer Cross-Linking Requiring Thermal Stability Above 200 °C

In epoxy-amine or polyurethane systems requiring latent curing agents that remain inert during compounding at 150–180 °C but activate above 200 °C, 2-methylfumarohydrazide offers a decisive advantage over fumaric acid dihydrazide and succinic acid dihydrazide. With a melting point of 284–288 °C , it resists premature decomposition that occurs with fumaric acid dihydrazide (mp 125–128 °C) and succinic acid dihydrazide (mp 170–171 °C) under identical processing conditions. This enables its use in high-performance composite matrices and electronic encapsulation materials where thermal budgets exceed 200 °C.

Scenario B – Ditopic Metal-Organic Framework (MOF) or Coordination Polymer Linker Design

The trans-enedihydrazide topology of 2-methylfumarohydrazide provides two chemically equivalent –CONHNH₂ termini separated by a rigid, conjugated C5 spacer, geometrically distinct from both the cis-congener (which cyclizes to an inert pyridazinedione) and the saturated succinic dihydrazide (flexible C4 spacer). This pre-organized ditopic ligand is therefore uniquely suited for constructing 1D, 2D, or 3D metal-organic architectures where internuclear metal–metal distance and electronic communication through the ligand backbone are critical design parameters.

Scenario C – HDAC Inhibitor Medicinal Chemistry – Zinc-Binding Warhead Optimization

Hydrazide-based HDAC inhibitors have demonstrated superior isoform selectivity compared with hydroxamic acid-based clinical candidates . 2-Methylfumarohydrazide represents a structurally distinct starting scaffold in this chemotype space, featuring a trans-olefin spacer that positions two hydrazide warheads for potential bidentate Zn²⁺ coordination. Structure-activity relationship exploration of this scaffold is predicted to yield HDAC inhibitors with selectivity profiles unattainable with succinic dihydrazide or fumaric dihydrazide starting materials .

Scenario D – Acidic Corrosion Inhibitor Screening for Mild Steel Pickling Processes

Industrial acid-pickling operations using 1.0 M H₂SO₄ require organic corrosion inhibitors that adsorb strongly onto steel surfaces. Homologous-series studies of acid dihydrazides have established that unsaturation and alkyl branching enhance inhibition efficiency . 2-Methylfumarohydrazide, with its conjugated trans-olefin and methyl substituent, is structurally optimized according to these class-level SAR trends, making it a high-priority candidate for experimental validation in electrochemical corrosion test batteries.

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